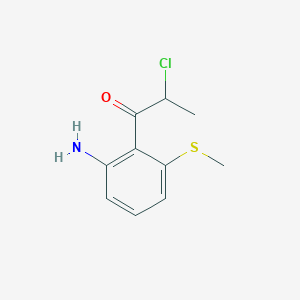

1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one

Description

1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one is a substituted arylpropanone characterized by a phenyl ring functionalized with an amino group (-NH₂) at position 2 and a methylthio group (-SMe) at position 4. The ketone group at position 1 of the phenyl ring is substituted with a 2-chloropropan-1-one moiety. This compound is structurally related to bioactive molecules, particularly those with antimicrobial or cytotoxic properties. Its synthesis likely involves Friedel-Crafts acylation or condensation reactions, as seen in analogous compounds .

Properties

Molecular Formula |

C10H12ClNOS |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

1-(2-amino-6-methylsulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C10H12ClNOS/c1-6(11)10(13)9-7(12)4-3-5-8(9)14-2/h3-6H,12H2,1-2H3 |

InChI Key |

XGQRWFDDEINHFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC=C1SC)N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 2-amino-6-(methylthio)aniline.

Chlorination: The aniline derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloropropanone moiety.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key structural differences among related compounds

Key Observations :

- Aromatic System : Thiophene-based analogs (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one) exhibit distinct electronic properties due to sulfur’s electron-rich nature, which may enhance electrophilic substitution rates .

- Ketone Modifications : The presence of a cyclopropyl group (in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) or conjugated double bonds (in 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one) introduces steric or electronic effects, influencing stability and bioactivity .

Table 2: Reported bioactivity of structural analogs

Key Findings :

- Chlorinated and brominated derivatives often exhibit stronger antimicrobial or cytotoxic effects compared to non-halogenated analogs, likely due to increased electrophilicity .

Biological Activity

1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one features an amino group, a methylthio group, and a chloropropanone moiety. Its molecular formula is C₁₁H₁₄ClN₃OS, with a molecular weight of approximately 273.77 g/mol. The presence of the amino and methylthio groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, while the methylthio group may enhance hydrophobic interactions, potentially increasing binding affinity.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Antimicrobial Activity

Research indicates that derivatives of similar compounds have shown significant antibacterial and antifungal activities. For instance, studies have demonstrated that chlorinated derivatives exhibit moderate to high antimicrobial effects compared to standard drugs .

Cytotoxicity Studies

In vitro studies have shown that related compounds can exhibit cytotoxicity against cancer cell lines. For example, compounds designed as indoleamine 2,3-dioxygenase (IDO) inhibitors demonstrated potent activity against tumor cells with low cytotoxicity towards healthy cells .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives for their IDO inhibition capabilities. Compounds showed IC50 values ranging from 0.3 to 0.5 μM against IDO1, indicating strong potential for further development in cancer therapy .

Comparative Analysis

To better understand the biological activity of 1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one | Bromine instead of chlorine | Moderate antibacterial properties |

| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Sulfoxide group addition | Altered chemical reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.